molecular formula C18H20N6O3S B2698378 2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2380186-16-1

2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2698378
CAS No.: 2380186-16-1
M. Wt: 400.46
InChI Key: ZCDWVHYKUWECBJ-UHFFFAOYSA-N
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Description

2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features multiple heterocyclic rings, including imidazole, azetidine, pyridine, and pyridazine, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the sulfonyl group and the azetidine ring. The final steps involve the formation of the pyridine and pyridazine rings. Common reagents used in these reactions include various sulfonyl chlorides, azetidine derivatives, and pyridine/pyridazine precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, altering the compound’s properties .

Scientific Research Applications

2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole and omeprazole, which have antimicrobial and antiulcer properties.

    Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid, known for their biological activity.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which are essential vitamins.

    Pyridazine Derivatives: Compounds like hydralazine, used as antihypertensive agents.

Uniqueness

2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is unique due to its combination of multiple heterocyclic rings, which confer a wide range of chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound for research and development .

Properties

IUPAC Name

2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S/c1-13(2)22-11-17(20-12-22)28(26,27)23-9-15(10-23)24-18(25)4-3-16(21-24)14-5-7-19-8-6-14/h3-8,11-13,15H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDWVHYKUWECBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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